molecular formula C13H15NO4 B13712116 Methyl 3-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate

Methyl 3-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate

Cat. No.: B13712116
M. Wt: 249.26 g/mol
InChI Key: ZUKCJRLKHPXCMB-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate is a benzoate ester derivative featuring a methoxy group at position 3 and a 2-oxopyrrolidinyl (lactam) substituent at position 4 of the benzene ring. This structure combines aromatic, ether, and lactam functionalities, which influence its physicochemical and biological properties. The lactam moiety may enhance hydrogen-bonding capacity and metabolic stability compared to simpler esters, as seen in compounds with heterocyclic substituents .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C13H15NO4/c1-17-11-8-9(13(16)18-2)5-6-10(11)14-7-3-4-12(14)15/h5-6,8H,3-4,7H2,1-2H3

InChI Key

ZUKCJRLKHPXCMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)N2CCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of 3-methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid.

    Reduction: 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The compound’s methoxy and lactam groups distinguish it from other benzoate esters. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
Methyl 3-methoxybenzoate (m-anisate) 3-methoxy ~166.17 Lipophilic; used in fragrances
Benzyl benzoate Benzyl ester ~212.25 Balsamic odor; antiparasitic applications
Compound 4a () 3-methoxy, pyrazine-methyl groups N/A Neuroprotective (EC₅₀ = 4.249 µM)
Methyl 2,4-dihydroxy-6-methyl benzoate 2,4-dihydroxy, 6-methyl ~182.17 α-Glucosidase inhibition
Methyl 4-(hexyloxy)benzoate derivatives Alkoxy chains (e.g., hexyloxy) ~278.35 Mesomorphic properties (liquid crystals)
  • Methoxy vs.
  • Lactam vs. Alkoxy Chains : The 2-oxopyrrolidinyl group introduces a rigid, polar lactam ring, contrasting with flexible alkoxy chains (e.g., hexyloxy in ). This rigidity may influence crystal packing or mesomorphic behavior .
  • Heterocyclic Substituents : Compound 4a () demonstrates that pyrazine groups enhance neuroprotective activity. The lactam in the target compound could similarly modulate bioactivity through hydrogen bonding or receptor interactions .

Data Tables

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity
Methyl 3-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate 3-methoxy, 4-lactam ~265.28 (calculated) Methoxy, lactam Hypothesized neuroprotection
Methyl 3-methoxybenzoate (m-anisate) 3-methoxy 166.17 Methoxy Fragrance, lipophilic
Benzyl benzoate Benzyl ester 212.25 Benzyl ester Antiparasitic, odorant
Compound 4a () 3-methoxy, pyrazine-methyl ~450 (estimated) Pyrazine, methoxy Neuroprotective
Methyl 2,4-dihydroxy-6-methyl benzoate 2,4-dihydroxy, 6-methyl 182.17 Hydroxy, methyl α-Glucosidase inhibition

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